molecular formula C9H12ClN B12837253 (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine

Cat. No.: B12837253
M. Wt: 169.65 g/mol
InChI Key: PJFZTYSTOJIEFB-SSDOTTSWSA-N
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Description

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: To enhance the efficiency and yield of the amination process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the preparation of chiral amines and other complex molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the phenyl ring influence its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(2-Chloro-4-methylphenyl)ethan-1-amine: The racemic mixture containing both enantiomers.

    1-(2-Chloro-4-methylphenyl)propan-1-amine: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the chlorine and methyl groups also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(2-chloro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

PJFZTYSTOJIEFB-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Cl

Origin of Product

United States

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